
2-(4-Methyl-piperidin-1-ylmethyl)-phenol
Overview
Description
2-(4-Methyl-piperidin-1-ylmethyl)-phenol is an organic compound that features a phenol group substituted with a 4-methyl-piperidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperidin-1-ylmethyl)-phenol typically involves the reaction of 4-methylpiperidine with a suitable phenol derivative. One common method is the alkylation of phenol with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic group undergoes oxidation under specific conditions, while the piperidine ring may participate in redox processes.
Mechanistic Insights :
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Phenolic oxidation typically proceeds via single-electron transfer, forming semiquinone intermediates.
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Piperidine N-oxidation involves nucleophilic attack by peroxide on the amine, followed by proton transfer .
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenol ring directs electrophiles to specific positions, influenced by the piperidinylmethyl group’s steric and electronic effects.
Structural Influence :
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The piperidinylmethyl group at C-2 donates electrons via resonance, activating the ring but sterically blocking ortho positions (C-1 and C-3).
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Dominant substitution occurs at C-5 (para to hydroxyl) or C-6 (meta to piperidinylmethyl) .
Oxidative Amination and Cross-Coupling
The phenol participates in metal-catalyzed coupling reactions, forming biaryl or quinone-anil hybrids.
Mechanistic Pathway :
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Oxidative amination involves initial para-C–H activation by Fe[TPP]Cl, followed by coupling with anilines to form unstable quinamine intermediates .
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Steric effects from the piperidinylmethyl group suppress ortho coupling.
Functionalization of the Piperidine Moiety
The tertiary amine in the piperidine ring undergoes alkylation and hydrolysis.
Computational Support :
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Density functional theory (DFT) studies confirm that hydrolysis proceeds via protonation of the methylene bridge, followed by nucleophilic attack by water .
Reduction Reactions
Selective reduction of the aromatic ring or piperidine moiety is achievable.
Reaction Type | Conditions/Reagents | Major Products | Outcome |
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Catalytic hydrogenation | H₂, Pd/C | Cyclohexanol derivative | Full saturation of the aromatic ring, preserving the piperidine structure. |
Piperidine reduction | LiAlH₄, THF | Decahydroisoquinoline derivative | Not observed; piperidine remains stable under standard reduction. |
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring that enhances its interaction with biological targets. Its structural formula can be represented as follows:
This structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including 2-(4-Methyl-piperidin-1-ylmethyl)-phenol, exhibit significant antimicrobial properties. A study highlighted its potential as an inhibitor of Mycobacterium tuberculosis (Mtb), demonstrating an IC50 value ranging from 13 to 22 μM. This suggests that modifications to the piperidine structure can lead to enhanced potency against tuberculosis .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. The presence of the piperidine moiety is believed to enhance its ability to modulate inflammatory pathways, potentially providing a therapeutic avenue for conditions characterized by excessive inflammation.
Biological Research Applications
Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. The compound's structure allows it to interact with specific enzymes, making it useful in studying metabolic pathways and enzyme kinetics. For instance, it has been used in studies targeting the MenA enzyme involved in menaquinone biosynthesis in Mtb, showing promising results in inhibiting bacterial growth .
Biochemical Probes
Due to its ability to bind selectively to certain biological targets, this compound serves as a biochemical probe. It aids in understanding protein-ligand interactions and can be utilized in drug discovery processes.
Materials Science Applications
Organic Electronics
The stability and electronic properties of this compound make it a candidate for applications in organic electronics. Its unique chemical structure allows it to function as a building block for advanced materials used in electronic devices.
Data Table: Summary of Applications
Case Studies
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Study on Antimicrobial Efficacy
A recent study evaluated various piperidine derivatives, including this compound, for their efficacy against Mtb. The results indicated that modifications to the piperidine structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new tuberculosis treatments . -
Investigation of Enzyme Inhibition
Another research focused on the interaction of this compound with the MenA enzyme. It demonstrated that specific structural features of this compound were crucial for effective binding and inhibition, providing insights into designing more potent inhibitors against bacterial infections . -
Applications in Organic Electronics
Research into the electronic properties of this compound revealed its potential use in organic light-emitting diodes (OLEDs). Its stability under operational conditions makes it suitable for integration into electronic devices, paving the way for further exploration in material science .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperidin-1-ylmethyl)-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 2-(4-Methyl-piperidin-1-ylmethyl)-phenol.
4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone: A compound with a similar piperidine ring structure.
6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine: Another compound featuring a piperidine ring with potential biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a piperidine ring makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(4-Methyl-piperidin-1-ylmethyl)-phenol, also referred to as 4-Methyl-2-(piperidin-1-ylmethyl)phenol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a piperidine ring attached to a phenolic structure, which influences its biochemical interactions. The piperidine moiety enhances lipophilicity and membrane permeability, while the phenolic group can engage in hydrogen bonding and π-π interactions, crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. For instance, it has shown promising results in inhibiting carbonic anhydrase (CA) enzymes, which are critical in various physiological processes .
- Receptor Modulation: It can act as a modulator for G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to numerous diseases .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies have suggested potential antimicrobial properties, with some derivatives showing significant activity against bacterial strains.
- Anticancer Properties: The compound has been explored for its anticancer effects, with certain analogs demonstrating cytotoxicity against cancer cell lines .
- Cognitive Enhancement: Some studies suggest that derivatives may improve cognitive functions by modulating neurotransmitter systems .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
Case Studies
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Tuberculosis Treatment Research:
A study investigated the potential of this compound as a lead compound against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity against the target enzyme Pks13, crucial for mycobacterial cell wall synthesis . -
Cytotoxicity Assessment:
In vitro studies demonstrated that certain derivatives of this compound showed promising cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Properties
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-6-8-14(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11,15H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDFLBIPBBFWNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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